4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide group, a fluorine atom, and an indole moiety, making it a unique structure with potential biological significance.
Preparation Methods
The synthesis of 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Reissert indole synthesis . The subsequent steps involve the introduction of the phenyl group, the thioether linkage, and the benzamide moiety. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Indole derivatives, including this compound, have shown promise in biological studies due to their ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .
Comparison with Similar Compounds
4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide can be compared with other indole derivatives, such as:
5-fluoro-2-phenyl-1H-indole: Similar structure but lacks the thioether and benzamide groups.
N-(2-(1H-indol-3-yl)ethyl)benzamide: Similar structure but lacks the fluorine atom and the thioether linkage.
2-phenyl-1H-indole-3-carboxamide: Similar structure but lacks the fluorine atom and the thioether linkage.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-18-12-10-17(11-13-18)23(27)25-14-15-28-22-19-8-4-5-9-20(19)26-21(22)16-6-2-1-3-7-16/h1-13,26H,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNLPBYHASDHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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